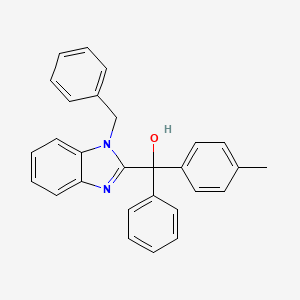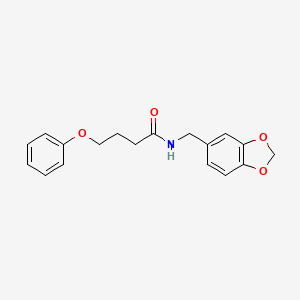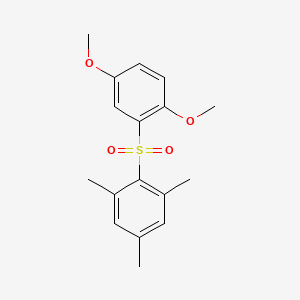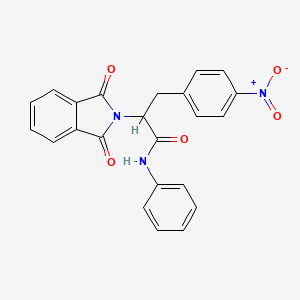
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol, also known as BBMP, is a chemical compound with potential scientific research applications. BBMP belongs to the benzimidazole family and has a molecular formula of C30H26N2O.
作用机制
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol inhibits protein kinase activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby blocking the downstream signaling pathways that are activated by protein kinase activity.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has been shown to have anti-cancer activity in various cancer cell lines, including breast cancer, prostate cancer, and colon cancer. In addition, (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has been shown to have anti-inflammatory activity in a mouse model of acute lung injury. (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
实验室实验的优点和局限性
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for research on (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol, including:
1. Development of more potent and selective analogs of (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol for use as research tools and potential therapeutics.
2. Investigation of the role of protein kinases in various diseases and the potential for (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol and related compounds to be used as therapeutic agents.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol and related compounds.
4. Investigation of the potential for (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol and related compounds to be used in combination with other drugs or therapies to enhance their efficacy and reduce toxicity.
In conclusion, (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is a promising compound with potential applications in scientific research. Its ability to inhibit protein kinase activity makes it a valuable tool for investigating the role of protein kinases in various diseases and developing novel therapeutics. Further research is needed to fully understand the potential of (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol and related compounds and to develop more potent and selective analogs for use in research and potential clinical applications.
合成方法
The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde and benzyl bromide in the presence of sodium hydride. The reaction takes place in dimethylformamide (DMF) as the solvent and produces (1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol as a white solid with a yield of 65%.
科学研究应用
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has potential applications in scientific research due to its ability to inhibit the activity of protein kinases. Protein kinases are enzymes that play a crucial role in regulating many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinase activity has been implicated in the development and progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-21-16-18-24(19-17-21)28(31,23-12-6-3-7-13-23)27-29-25-14-8-9-15-26(25)30(27)20-22-10-4-2-5-11-22/h2-19,31H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRUZEFPPUAPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
![N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4963747.png)
![N-{4-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B4963763.png)

![1-(2,5-dimethoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4963775.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)
![dimethyl 5-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4963781.png)


![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)
![N-(2,5-dimethylphenyl)-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B4963821.png)